molecular formula C13H21NO B3257948 (2S)-2-Methylpiperidinyl (1S)-3-cyclohexene-1-carboxamide CAS No. 298207-27-9

(2S)-2-Methylpiperidinyl (1S)-3-cyclohexene-1-carboxamide

Cat. No.: B3257948
CAS No.: 298207-27-9
M. Wt: 207.31 g/mol
InChI Key: KRHYGGFLEBNTHQ-NWDGAFQWSA-N
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Description

(2S)-2-Methylpiperidinyl (1S)-3-cyclohexene-1-carboxamide (CAS: 298207-27-9) is a chiral organic compound characterized by a piperidinyl moiety substituted with a methyl group at the 2-position (in the S-configuration) and a cyclohexene-linked carboxamide group at the 1-position (also in the S-configuration). Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S)-cyclohex-3-en-1-yl]-[(2S)-2-methylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h2-3,11-12H,4-10H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHYGGFLEBNTHQ-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCN1C(=O)[C@H]2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186531
Record name (1S)-3-Cyclohexen-1-yl[(2S)-2-methyl-1-piperidinyl]methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298207-27-9
Record name (1S)-3-Cyclohexen-1-yl[(2S)-2-methyl-1-piperidinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298207-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SS-220
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298207279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-3-Cyclohexen-1-yl[(2S)-2-methyl-1-piperidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SS-220
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8MXE67MXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methylpiperidinyl (1S)-3-cyclohexene-1-carboxamide typically involves the reaction of (2S)-2-methylpiperidine with (1S)-3-cyclohexene-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the stereochemistry of the product. Common reagents used in the synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methylpiperidinyl (1S)-3-cyclohexene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

SS220 has been utilized in various scientific fields, including:

Chemistry

  • Building Block for Complex Molecules : SS220 serves as a precursor in the synthesis of more complex organic compounds due to its unique structural properties .

Biology

  • Enzyme-Substrate Interactions : The compound is employed in studies examining how enzymes interact with substrates, which can help elucidate biochemical pathways.
  • Receptor Binding Assays : It is used to investigate receptor-ligand interactions, particularly in pharmacological research.

Agricultural Science

  • Synthetic Arthropod Repellent : SS220 has been identified as a new synthetic repellent against pests such as mosquitoes. Laboratory assays demonstrated its effectiveness compared to traditional repellents like DEET .

Case Study 1: Efficacy as an Arthropod Repellent

A study conducted by Klun et al. (2003) compared the efficacy of SS220 against Aedes aegypti and Anopheles stephensi mosquitoes. The results showed that SS220 provided significant protection, making it a promising candidate for use in insect repellents .

Case Study 2: Kinetic Resolution

Research published in 2021 explored the kinetic resolution of nearly symmetric 3-cyclohexene-1-carboxylate esters using bacterial carboxylesterases. This study highlighted the potential of SS220 in developing environmentally friendly methods for synthesizing chiral compounds .

Mechanism of Action

The mechanism of action of (2S)-2-Methylpiperidinyl (1S)-3-cyclohexene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or conformation. This interaction can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Key Structural and Chemical Properties

Property Value/Description
CAS Number 298207-27-9
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Stereochemistry (2S)- and (1S)-configured centers
Functional Groups Piperidine, carboxamide, cyclohexene

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified based on shared motifs such as piperidine/piperidinyl groups, carboxamide linkages, or cyclohexene systems. Below is a comparative analysis using compounds listed in the provided evidence and their inferred properties.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC or Common) Key Features Structural Differences vs. Target Compound Potential Applications/Notes
(2S)-2-Methylpiperidinyl (1S)-3-cyclohexene-1-carboxamide Piperidinyl group, cyclohexene-carboxamide, chiral centers at C2 and C1 Reference compound Enantioselective drug design
8-Quinolinamine, 1,2,3,4-tetrahydro-1-methyl- (CAS not provided) Tetrahydroquinoline core, methyl substitution Aromatic quinoline ring vs. non-aromatic cyclohexene Antibacterial or kinase inhibition
Acetamide, N-(5,6,7,8-tetrahydro-7-quinolyl)- (CAS not provided) Tetrahydroquinoline-linked acetamide Acetamide replaces carboxamide; lacks cyclohexene Neuroactive compound synthesis
2-Undecyl-thiazolidine-4-carboxylic acid (CAS not provided) Thiazolidine ring, long alkyl chain (undecyl), carboxylic acid Heterocyclic thiazolidine vs. piperidinyl Surfactant or enzyme modulation
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) Pyrrolidone ring, carboxylic acid, methyl substitution Smaller 5-membered ring vs. 6-membered piperidinyl Polymer precursor or peptide mimic

Key Observations from Structural Comparisons:

Ring Systems and Chirality: The target compound’s piperidinyl-cyclohexene system is distinct from tetrahydroquinoline (e.g., 8-quinolinamine derivatives) or pyrrolidone (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) scaffolds. Its stereochemical complexity may enhance binding specificity compared to non-chiral analogs like 2-undecyl-thiazolidine-4-carboxylic acid .

Functional Group Variations :

  • Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound offers hydrogen-bonding capabilities distinct from carboxylic acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid), which may influence solubility and target interactions .
  • Thiazolidine vs. Piperidinyl: Thiazolidine-containing compounds (e.g., 2-undecyl-thiazolidine-4-carboxylic acid) introduce sulfur atoms, altering electronic properties and bioavailability .

Substituent Effects :

  • Methyl groups at chiral centers (as in the target compound) can sterically hinder enzymatic degradation compared to bulkier substituents (e.g., undecyl chains in thiazolidine derivatives).

Research Findings and Implications

  • Drug Design : The combination of a chiral piperidinyl group and cyclohexene-carboxamide may optimize interactions with G-protein-coupled receptors (GPCRs) or proteases.
  • Synthetic Challenges : Stereoselective synthesis of the (2S,1S) configuration requires advanced chiral catalysts or resolution techniques, distinguishing it from simpler analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

Biological Activity

(2S)-2-Methylpiperidinyl (1S)-3-cyclohexene-1-carboxamide, with the chemical formula C13H21NO and a molecular weight of 207.31 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, synthesis methods, and applications in scientific research.

The synthesis of this compound typically involves the reaction of (2S)-2-methylpiperidine with (1S)-3-cyclohexene-1-carboxylic acid. This reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), often conducted in organic solvents like dichloromethane at room temperature.

Table 1: Synthesis Overview

StepReactantsConditionsProducts
1(2S)-2-methylpiperidine + (1S)-3-cyclohexene-1-carboxylic acidDCC, DMAP, dichloromethaneThis compound
2Oxidation with potassium permanganateAqueous medium, elevated temperatureKetones or carboxylic acids
3Reduction with lithium aluminum hydrideAnhydrous ether, reflux conditionsPrimary or secondary amines

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its role as a potential therapeutic agent. Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors through mechanisms involving hydrogen bonding and hydrophobic interactions .

The compound's mechanism of action involves modulation of biological pathways by binding to target sites, which can alter enzyme activity or receptor conformation. This interaction is crucial for understanding its potential therapeutic effects, particularly in neuromodulation.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in preclinical models related to cognitive dysfunction. For instance, research shows that similar piperidine derivatives exhibit activity at the alpha7 nicotinic acetylcholine receptor, suggesting potential applications in treating cognitive deficits associated with conditions like schizophrenia .

Table 2: Comparative Efficacy Studies

Study ReferenceCompound TestedTargetFindings
Olincy et al., 2006Alpha7 NNR agonistsCognitive function in schizophreniaSignificant improvement observed
Freedman et al., 2008Similar piperidine analogsCognitive deficitsPositive modulation of cognitive functions

Applications in Research

This compound is utilized across various fields:

  • Chemistry : As a building block for synthesizing complex organic molecules.
  • Biology : In enzyme-substrate interaction studies and receptor binding assays.
  • Industry : In the production of specialty chemicals and materials .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing (2S)-2-Methylpiperidinyl (1S)-3-cyclohexene-1-carboxamide with high enantiomeric purity?

  • Methodological Answer : Synthesis should prioritize chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, enantioselective amidation using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can enhance stereochemical fidelity. Post-synthesis purification via preparative chiral HPLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical to isolate the desired enantiomer. Reaction optimization should include monitoring by chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy to validate enantiomeric excess .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture by using desiccants (e.g., molecular sieves). Handling should occur in a fume hood with PPE (gloves, lab coat, goggles) due to potential respiratory and dermal hazards, as outlined in safety data sheets for structurally related carboxamides .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H/13C NMR to confirm stereochemistry and functional groups (e.g., cyclohexene protons at δ 5.2–5.8 ppm, piperidinyl methyl groups at δ 1.0–1.5 ppm).
  • Mass spectrometry (HRMS) : To verify molecular formula and detect impurities.
  • Infrared spectroscopy (IR) : Identify carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).
    Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How do stereochemical variations in the piperidinyl and cyclohexene moieties influence the compound’s biological or physicochemical properties?

  • Methodological Answer : Conduct comparative studies using diastereomers or enantiomers synthesized via divergent pathways. Assess properties such as:

  • Lipophilicity : Via HPLC logP measurements.
  • Receptor binding : Molecular docking simulations (e.g., AutoDock Vina) and in vitro assays (e.g., SPR or radioligand displacement).
  • Metabolic stability : Liver microsome assays with LC-MS/MS analysis.
    Structural analogs in suggest stereochemical alignment significantly impacts target engagement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Methylpiperidinyl (1S)-3-cyclohexene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-Methylpiperidinyl (1S)-3-cyclohexene-1-carboxamide

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